(2-Methoxyethyl)(4-phenylbutan-2-yl)amine

Chemical procurement Isomeric purity Structure verification

(2-Methoxyethyl)(4-phenylbutan-2-yl)amine (IUPAC: N-(2-methoxyethyl)-4-phenylbutan-2-amine; molecular formula C₁₃H₂₁NO, MW 207.31 g·mol⁻¹) is a secondary amine carrying a 2-methoxyethyl substituent and a 4-phenylbutan-2-yl moiety. It is commercially supplied as a research chemical with a minimum purity of 95 %.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13248682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(4-phenylbutan-2-yl)amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCCOC
InChIInChI=1S/C13H21NO/c1-12(14-10-11-15-2)8-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
InChIKeyRDQVEHGTKYJLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxyethyl)(4-phenylbutan-2-yl)amine – Basic Identity and Procurement-Relevant Properties


(2-Methoxyethyl)(4-phenylbutan-2-yl)amine (IUPAC: N-(2-methoxyethyl)-4-phenylbutan-2-amine; molecular formula C₁₃H₂₁NO, MW 207.31 g·mol⁻¹) is a secondary amine carrying a 2-methoxyethyl substituent and a 4-phenylbutan-2-yl moiety. It is commercially supplied as a research chemical with a minimum purity of 95 % . The compound belongs to the broader class of N-substituted 4-phenylbutan-2-amines, which have been explored as chiral amine building blocks in medicinal chemistry and as intermediates in asymmetric synthesis . No pharmacopoeial monograph or regulatory standard currently exists for this specific molecule.

1
Workflow
Chiral amine building block for asymmetric synthesis
2
Selection Logic
Confirms 4-phenylbutan-2-yl substitution pattern
3
Procurement Context
Research chemical with minimum 95% purity; no regulatory standard exists
4
Method Compatibility
Suitable for medicinal chemistry SAR exploration of N-substituent effects

Why (2-Methoxyethyl)(4-phenylbutan-2-yl)amine Cannot Be Freely Interchanged with Nearest Analogs


Even among close structural analogs, the position of the phenyl group on the butyl chain and the nature of the N‑alkyl substituent can critically alter physicochemical properties, reactivity, and biological recognition. For example, the isomeric (2‑methoxyethyl)(1‑phenylbutan‑2‑yl)amine (CAS 1556826‑33‑5) differs in the substitution pattern of the phenyl group, which is known to influence lipophilicity, metabolic stability, and binding to amine‑recognising targets such as trace amine‑associated receptors (TAARs) or monoamine transporters [1][2]. The presence of the 2‑methoxyethyl chain, rather than a simple methyl or ethyl group, further modulates hydrogen‑bond acceptor capacity and conformational flexibility relative to the parent 4‑phenylbutan‑2‑amine. In the absence of direct comparative data, these structural differences imply that generic substitution without experimental validation carries a risk of altered reactivity in synthetic sequences or divergent biological outcomes.

Regioisomer Mismatch
The 1-phenyl isomer (CAS 1556826-33-5) may alter lipophilicity and target binding; not interchangeable without validation.
N-Substituent Shift
Replacing 2-methoxyethyl with ethyl or methyl modifies hydrogen-bond capacity and conformational flexibility, potentially altering reactivity.
Physicochemical Divergence
Predicted higher lipophilicity and TPSA vs. parent amine may shift solubility and non-specific binding profiles.

(2-Methoxyethyl)(4-phenylbutan-2-yl)amine – Quantitative Evidence for Differentiated Selection


Regioisomeric Purity vs. (2-Methoxyethyl)(1-phenylbutan-2-yl)amine

The commercial specification for (2‑Methoxyethyl)(4‑phenylbutan‑2‑yl)amine states a minimum purity of 95 %, but no information is provided regarding the regioisomeric impurity (2‑methoxyethyl)(1‑phenylbutan‑2‑yl)amine . The positional isomer (CAS 1556826‑33‑5) is offered separately by suppliers such as Enamine (Sigma‑Aldrich catalogue ENAH3045C5BF), confirming that the two compounds are distinct commercial entities with different CAS assignments . No quantitative head‑to‑head purity comparison is publicly available.

Regioisomeric Purity
Data to verify
Distinct CAS vs. 1-phenyl isomer; ≥95% purity
Regioisomeric identity must be confirmed to avoid misleading assay results.
No head-to-head purity data available. Vendor CoA review advised.
Chemical procurement Isomeric purity Structure verification

Computed Lipophilicity (XLogP3) vs. Parent 4-Phenylbutan-2-amine

Using PubChem computed descriptors, the XLogP3 value for the target compound can be predicted to be approximately 2.8–3.0, compared with 1.9 for the unsubstituted 4‑phenylbutan‑2‑amine [1][2]. The increase of roughly 1 log unit is attributable to the additional methylene and methoxy groups introduced by the 2‑methoxyethyl substituent. No experimentally measured logP or logD values were found in the permitted literature.

Computed Lipophilicity
Cross-study comparable
+0.9–1.1 log units (XLogP3)
May improve membrane permeability but also increase non-specific binding.
Computed vs. parent 4-phenylbutan-2-amine. Experimental logP not reported.
Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count vs. N‑Ethyl Analog

The 2‑methoxyethyl substituent introduces an additional oxygen atom, increasing the topological polar surface area (TPSA) and hydrogen‑bond acceptor count compared with a simple N‑ethyl‑4‑phenylbutan‑2‑amine. Calculated TPSA for the target compound is approximately 21.3 Ų, versus 12.0 Ų for the N‑ethyl analog [1]. The H‑bond acceptor count rises from 1 to 2. These computed differences suggest moderately altered solubility and permeability profiles, although experimental validation is absent.

Computed TPSA & H-Bond
Cross-study comparable
TPSA +9.3 Ų; H-bond acceptors +1
Moderately altered solubility and permeability profiles expected.
Computed vs. N-ethyl analog. Requires experimental validation.
Physicochemical differentiation Solubility Permeability

Optimal Use Scenarios for (2-Methoxyethyl)(4-phenylbutan-2-yl)amine Based on Available Evidence


Chiral Amine Building Block for Asymmetric Synthesis of 4‑Phenylbutan‑2‑amine Derivatives

The 4‑phenylbutan‑2‑amine scaffold is a key intermediate in the synthesis of enzyme inhibitors and GPCR ligands. The methoxyethyl protecting group can be removed or further functionalised, making this compound a versatile building block. Its regioisomeric integrity (vs the 1‑phenyl isomer) is critical when the target molecule requires the 4‑phenyl substitution pattern [1].

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, systematic variation of the N‑substituent is used to tune lipophilicity and hydrogen‑bonding capacity. The predicted XLogP3 increase of ~1 log unit and TPSA increase of ~9 Ų relative to N‑ethyl analogs provide a rationale for selecting this compound when moderate lipophilicity enhancement is desired without introducing a basic nitrogen centre [1].

Reference Standard for Regioisomer Identification

Because the 4‑phenyl and 1‑phenyl regioisomers coexist in the commercial inventory, (2‑methoxyethyl)(4‑phenylbutan‑2‑yl)amine can serve as an analytical reference standard to confirm the identity of the desired isomer by chromatographic or spectroscopic methods, thereby preventing procurement errors .

Application
Selection Property
Validation Focus
Asymmetric Synthesis Building Block
Regioisomeric integrity (4-phenyl substitution)
Confirm regioisomer identity before use in chiral amine synthesis
Physicochemical SAR Probe
Predicted lipophilicity and TPSA shift vs. N-ethyl analogs
Review computed property context; validate experimentally for lead optimization
Regioisomer Reference Standard
Distinct CAS assignment and chromatographic behavior
Use as analytical reference to prevent 1-phenyl isomer procurement errors
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